4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate
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Overview
Description
4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM METHYL SULFATE is a chemical compound with the molecular formula C16H21N3O5S and a molecular weight of 367.42 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with a hydrazono group and a p-anisyl group. It is primarily used in research and experimental applications .
Preparation Methods
The synthesis of 4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM METHYL SULFATE involves several steps:
Formation of the hydrazono group: This step typically involves the reaction of p-anisylmethylhydrazine with an appropriate aldehyde or ketone to form the hydrazono intermediate.
Substitution on the pyridinium ring: The hydrazono intermediate is then reacted with a pyridinium salt under controlled conditions to introduce the hydrazono group onto the pyridinium ring.
Methylation: The final step involves the methylation of the pyridinium nitrogen to form the methyl sulfate salt.
Chemical Reactions Analysis
4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM METHYL SULFATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazono derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM METHYL SULFATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM METHYL SULFATE involves its interaction with specific molecular targets and pathways. The hydrazono group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM METHYL SULFATE can be compared with other similar compounds, such as:
4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM CHLORIDE: This compound has a similar structure but with a chloride counterion instead of a methyl sulfate group.
4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM BROMIDE: Similar to the chloride derivative, this compound has a bromide counterion.
4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM IODIDE: This compound features an iodide counterion.
The uniqueness of 4-[[(P-ANISYL)METHYLHYDRAZONO]METHYL]-1-METHYLPYRIDINIUM METHYL SULFATE lies in its specific counterion, which can influence its solubility, reactivity, and biological activity.
Properties
CAS No. |
68912-02-7 |
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Molecular Formula |
C16H21N3O5S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-methoxy-N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;methyl sulfate |
InChI |
InChI=1S/C15H18N3O.CH4O4S/c1-17-10-8-13(9-11-17)12-16-18(2)14-4-6-15(19-3)7-5-14;1-5-6(2,3)4/h4-12H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
OZNLSKRKXXKXQO-UHFFFAOYSA-M |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=N/N(C)C2=CC=C(C=C2)OC.COS(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=C(C=C2)OC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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